N-(2-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide N-(2-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1017663-22-7
VCID: VC8431745
InChI: InChI=1S/C17H15ClN2OS2/c1-11-19-17(14-7-4-10-22-14)15(23-11)8-9-16(21)20-13-6-3-2-5-12(13)18/h2-7,10H,8-9H2,1H3,(H,20,21)
SMILES: CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Molecular Formula: C17H15ClN2OS2
Molecular Weight: 362.9 g/mol

N-(2-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

CAS No.: 1017663-22-7

Cat. No.: VC8431745

Molecular Formula: C17H15ClN2OS2

Molecular Weight: 362.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide - 1017663-22-7

Specification

CAS No. 1017663-22-7
Molecular Formula C17H15ClN2OS2
Molecular Weight 362.9 g/mol
IUPAC Name N-(2-chlorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Standard InChI InChI=1S/C17H15ClN2OS2/c1-11-19-17(14-7-4-10-22-14)15(23-11)8-9-16(21)20-13-6-3-2-5-12(13)18/h2-7,10H,8-9H2,1H3,(H,20,21)
Standard InChI Key YIMBOPMZTFOASI-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Canonical SMILES CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture features three primary components:

  • 2-Chlorophenyl Group: Positioned at the terminal amide nitrogen, this aromatic ring introduces electron-withdrawing effects via the chlorine substituent, enhancing electrophilic reactivity and influencing binding interactions .

  • 2-Methyl-4-(Thiophen-2-yl)Thiazole: The thiazole ring, substituted with a methyl group at position 2 and a thiophene ring at position 4, contributes aromatic stability and π-π stacking potential. The sulfur and nitrogen atoms within the thiazole enable hydrogen bonding and coordination with biological targets .

  • Propanamide Linker: A three-carbon chain bridges the thiazole and chlorophenyl groups, providing conformational flexibility while maintaining structural rigidity through the amide bond.

Spectroscopic and Physicochemical Data

Key physicochemical parameters include:

  • Molecular Weight: 344.89 g/mol.

  • Solubility: Low aqueous solubility due to aromatic and heterocyclic components; soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • Thermal Stability: Decomposition observed above 250°C, consistent with thermally stable heterocyclic systems.

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

Synthesis involves sequential heterocycle formation, coupling reactions, and functional group transformations :

  • Thiazole Ring Construction: Cyclocondensation of thioureas with α-halo ketones forms the 2-methylthiazole core. For example, reaction of thioacetamide with α-chloro epoxides yields substituted thiazoles .

  • Thiophene Incorporation: Suzuki-Miyaura coupling introduces the thiophen-2-yl group to the thiazole at position 4, utilizing palladium catalysts and boronates.

  • Propanamide Assembly: Acylation of 3-(thiazol-5-yl)propanolic acid with 2-chloroaniline via carbodiimide-mediated coupling forms the final amide bond.

Critical Reaction Parameters

  • Temperature Control: Thiazole cyclization requires temperatures between 80–100°C to prevent side reactions.

  • Catalyst Selection: Palladium(II) acetate with tri-o-tolylphosphine optimizes cross-coupling yields (75–85%) .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures achieves >95% purity.

Reactivity and Functional Group Transformations

Amide Bond Hydrolysis

The propanamide linker undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanoic acid and 2-chloroaniline. This reactivity is critical for prodrug designs or metabolite studies.

Electrophilic Aromatic Substitution

The chlorophenyl group participates in nitration and sulfonation reactions at the para position relative to chlorine, confirmed by 1H^1\text{H}-NMR shifts. For instance, nitration with fuming HNO3_3 at 0°C produces a nitro derivative (C18H13ClN4O3S2\text{C}_{18}\text{H}_{13}\text{ClN}_{4}\text{O}_{3}\text{S}_{2}).

Thiazole Ring Modifications

The electron-deficient thiazole undergoes nucleophilic substitution at position 5 when treated with amines or thiols. For example, reaction with morpholine replaces the methyl group, altering solubility .

Compound NameMolecular FormulaKey Features
AR-C118925C20H18N4O3S\text{C}_{20}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}P2Y2_2 antagonist; fluorinated derivative
CID55155 (DrugBank)C22H27N3O3S\text{C}_{22}\text{H}_{27}\text{N}_{3}\text{O}_{3}\text{S}Isobutyl-pyrrolidine-thiazole hybrid
US20220135586A1 DerivativeC19H16ClN5OS\text{C}_{19}\text{H}_{16}\text{ClN}_{5}\text{O}\text{S}Thienopyridine scaffold for neuropathic targets

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (50–70%) during thiophene coupling, necessitating catalyst optimization .

Unexplored Pharmacological Space

In vivo efficacy, toxicity profiles, and specific target engagement remain uncharacterized. Priority areas include:

  • ADMET Studies: Assessing bioavailability and metabolic stability.

  • Target Identification: High-throughput screening against kinase or GPCR panels.

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